molecular formula C9H10ClNaO5S B1147262 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid CAS No. 142095-12-3

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid

Cat. No.: B1147262
CAS No.: 142095-12-3
M. Wt: 288.68047
InChI Key:
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Description

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is an organic compound with the molecular formula C9H11ClO5S. It is a derivative of benzene sulfonic acid, where the benzene ring is substituted with a chlorine atom and a 2-(2-methoxyethoxy) group. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid typically involves the chlorination of 2-(2-methoxyethoxy)benzene followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or sulfuryl chloride and sulfonating agents like sulfur trioxide or chlorosulfonic acid. The reactions are usually carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production rates and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a building block for more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states or reduced forms of the compound.

Scientific Research Applications

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid involves its interaction with specific molecular targets and pathways. The chlorine and sulfonic acid groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and participate in various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(2-methoxyethoxy)benzoic acid: Similar in structure but with a carboxylic acid group instead of a sulfonic acid group.

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a similar benzene ring with chlorine and methoxy groups but has different functional groups attached.

Uniqueness

5-Chloro-2-(2-methoxyethoxy)-benzene sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-chloro-2-(2-methoxyethoxy)benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO5S/c1-14-4-5-15-8-3-2-7(10)6-9(8)16(11,12)13/h2-3,6H,4-5H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBAFVMKGCVFQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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